4-Phenyl-4-piperidinocyclohexanone
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Overview
Description
4-Phenyl-4-piperidinocyclohexanone is an organic compound with the molecular formula C17H25NO It is a derivative of piperidine and cyclohexanone, featuring a phenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4-piperidinocyclohexanone typically involves the reaction of piperidine with cyclohexanone in the presence of a phenylating agent. One common method includes the use of phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other phenylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-Phenyl-4-piperidinocyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-piperidinocyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Phenyl-4-piperidinocyclohexanol: A closely related compound with a hydroxyl group instead of a ketone.
4-Phenylpiperidine: Lacks the cyclohexanone moiety but shares the phenyl-piperidine structure.
Cyclohexanone: The parent compound without the phenyl and piperidine groups.
Uniqueness: 4-Phenyl-4-piperidinocyclohexanone is unique due to the combination of the phenyl, piperidine, and cyclohexanone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65620-13-5 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C17H23NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8H,2,5-6,9-14H2 |
InChI Key |
HBVUBDNRZWJTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCC(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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